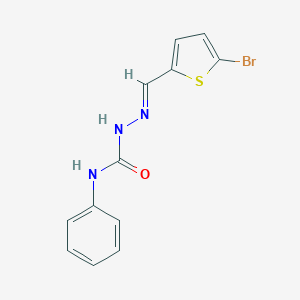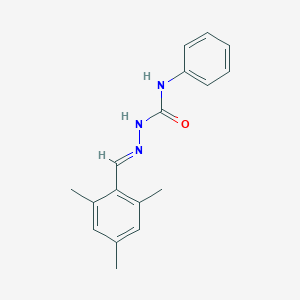
N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide typically involves the reaction of phthalic anhydride with 4-aminophenol under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
科学研究应用
N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes, thereby modulating biochemical pathways involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and apoptosis .
相似化合物的比较
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-nitrobenzamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-nitro-N-[2-(4-nitrophenyl)-2-oxoethyl]benzamide
- N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
Uniqueness
N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide is unique due to the presence of the hydroxyl group on the benzamide moiety, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enables various chemical modifications, making it a versatile compound for research and industrial applications .
属性
分子式 |
C15H10N2O4 |
|---|---|
分子量 |
282.25 g/mol |
IUPAC 名称 |
N-(1,3-dioxoisoindol-2-yl)-4-hydroxybenzamide |
InChI |
InChI=1S/C15H10N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h1-8,18H,(H,16,19) |
InChI 键 |
YAFITMBXGCKHLT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B324085.png)



![5-Methyl-2-thiophenecarbaldehyde [(5-methyl-2-thienyl)methylene]hydrazone](/img/structure/B324097.png)
![1-[[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]amino]-3-phenylurea](/img/structure/B324099.png)
![2-[(3-Chloro-2-methylphenyl)hydrazono]-2-cyanoacetamide](/img/structure/B324102.png)
![2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide](/img/structure/B324103.png)
![Methyl 4-(benzyl{2-[benzyl(4-methoxy-4-oxobutanoyl)amino]ethyl}amino)-4-oxobutanoate](/img/structure/B324104.png)
![ethyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B324105.png)

![4-[2-(aminocarbothioyl)carbohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B324108.png)
![[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B324110.png)
